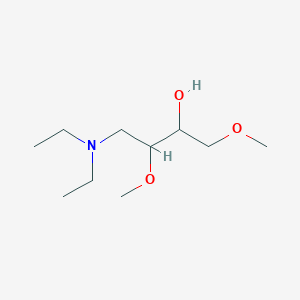
(3,4-diacetamidophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-diacetamidophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with two acetamido groups at the 3 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diacetamidophenyl)arsonic acid typically involves the reaction of 3,4-diaminophenylarsenic acid with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amino groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-diacetamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing species.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, arsenic trioxide, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
(3,4-diacetamidophenyl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial agents .
Wirkmechanismus
The mechanism of action of (3,4-diacetamidophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3,4-diacetamidophenyl)arsonic acid include:
Arsanilic acid: An organoarsenic compound with similar structural features but different substituents.
Methylarsonic acid: Contains a methyl group instead of acetamido groups.
Phenylarsonic acid: Lacks the acetamido groups but has a phenyl ring attached to the arsonic acid group.
Uniqueness
This compound is unique due to the presence of two acetamido groups on the phenyl ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5462-63-5 |
|---|---|
Molekularformel |
C10H13AsN2O5 |
Molekulargewicht |
316.14 g/mol |
IUPAC-Name |
(3,4-diacetamidophenyl)arsonic acid |
InChI |
InChI=1S/C10H13AsN2O5/c1-6(14)12-9-4-3-8(11(16,17)18)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H2,16,17,18) |
InChI-Schlüssel |
WMAZXTUAPVGYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)


![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)


![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)




